2-(Diethylamino)cyclohexanol

Stereoselective synthesis N-alkylation Chiral building block

2-(Diethylamino)cyclohexanol (CAS 30727-30-1) is a bifunctional secondary amine and cyclic alcohol (C₁₀H₂₁NO, MW 171.28 g/mol), characterized by a cyclohexanol core bearing a diethylamino substituent at the 2-position. The compound exists as cis and trans stereoisomers; the trans (1R,2R-rel) form, also designated CAS 7432-60-2, is the predominant stereochemical species referenced in synthetic and pharmacological literature.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 30727-30-1
Cat. No. B12932927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)cyclohexanol
CAS30727-30-1
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1CCCCC1O
InChIInChI=1S/C10H21NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9-10,12H,3-8H2,1-2H3
InChIKeyDAWVZTZTFCFKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethylamino)cyclohexanol (CAS 30727-30-1): Procurement-Relevant Physicochemical and Stereochemical Profile


2-(Diethylamino)cyclohexanol (CAS 30727-30-1) is a bifunctional secondary amine and cyclic alcohol (C₁₀H₂₁NO, MW 171.28 g/mol), characterized by a cyclohexanol core bearing a diethylamino substituent at the 2-position . The compound exists as cis and trans stereoisomers; the trans (1R,2R-rel) form, also designated CAS 7432-60-2, is the predominant stereochemical species referenced in synthetic and pharmacological literature [1]. Its physicochemical profile—boiling point 225 °C (740 Torr), density 0.9280 g/cm³ (25 °C), predicted pKa 14.95—distinguishes it from the lower-molecular-weight dimethylamino analog (C₈H₁₇NO, MW 143.23, boiling point 216.4 °C, density ~0.97 g/cm³) . These differences in steric bulk, basicity, and lipophilicity have measurable consequences for reactivity, conformational behavior, and biological target engagement.

Why In-Class Amino-Cyclohexanols Cannot Be Interchanged: 2-(Diethylamino)cyclohexanol Procurement Rationale


The 2-(dialkylamino)cyclohexanol family exhibits steep structure–activity dependence along three axes: N-alkyl substituent size, ring substitution position, and cis/trans stereochemistry. Replacing the diethylamino group with dimethylamino reduces steric bulk, lowers the boiling point by ~9 °C, and alters the conformational equilibrium of the cyclohexane ring, directly impacting hydrogen-bonding capacity and receptor pharmacophore fit . Moving the amino group from the 2- to the 3-position (e.g., cis-3-N,N-diethylaminocyclohexanol) results in a fundamentally different conformational profile; in nonpolar solvents, the 1,3-diaxial conformer population drops from 36% (cis-3-DEACOL) to essentially zero for the 2-substituted trans isomer, which preferentially adopts the diequatorial conformation stabilized by an intramolecular O–H···N hydrogen bond [1]. Simple substitution therefore risks losing the stereoelectronic features that make this scaffold useful as a conformational switch, a chiral building block, or a pharmacophore precursor.

Quantitative Differentiation of 2-(Diethylamino)cyclohexanol Against Closest Analogs


Stereochemical Outcome of N-Ethylation: trans Selectivity of the Diethylamino Derivative vs. cis Resistance to Dialkylation

The synthesis of 2-(diethylamino)cyclohexanol via diethylamine ring-opening of cyclohexene oxide or reaction with trans-2-chlorocyclohexanol yields exclusively the trans isomer, not the cis form as historically misassigned [1]. In head-to-head ethylation experiments, trans-2-aminocyclohexanol undergoes sequential ethylation with ethyl bromide to produce 2-diethylaminocyclohexanol, whereas cis-2-aminocyclohexanol stops at the monoethyl stage even with excess alkylating agent (ethyl bromide or ethyl p-toluenesulfonate), attributable to an intramolecular hydrogen bond in the cis-N-monoethyl intermediate that shields the nitrogen from further electrophilic attack [1]. This stereochemical divergence is not shared by the dimethylamino analog, which is prepared via a different route (cyclohexene oxide + dimethylamine in methanol at 180 °C under high pressure) [2].

Stereoselective synthesis N-alkylation Chiral building block Cyclohexane stereochemistry

Boiling Point and Density Differentiation vs. Dimethylamino Analog

The diethylamino substituent raises the boiling point by approximately 8.6 °C relative to the dimethylamino analog under comparable pressure conditions (225 °C at 740 Torr vs. 216.4 °C at 760 mmHg) . Simultaneously, the density decreases from ~0.97 g/cm³ (dimethyl) to 0.9280 g/cm³ (diethyl) at 25 °C, reflecting the greater free volume introduced by the ethyl chains . The molecular weight difference is 28.05 g/mol (171.28 vs. 143.23), consistent with replacement of two N-methyl groups with two N-ethyl groups.

Physicochemical property Purification Formulation Analytical chemistry

Conformational Behavior: trans-2-(Diethylamino)cyclohexanol Diequatorial Preference vs. cis-3-DEACOL Diaxial Population

Trans-2-(diethylamino)cyclohexanol adopts a diequatorial conformation in nonpolar solvents, stabilized by an intramolecular O–H···N hydrogen bond that anchors both substituents in equatorial positions [1]. In contrast, the positional isomer cis-3-N,N-diethylaminocyclohexanol (cis-3-DEACOL) shows only 36% diaxial conformer in CCl₄ (ΔG_{ee→aa} = −0.33 kcal mol⁻¹), decreasing to 7% in pyridine-d₅ (ΔG_{ee→aa} = −1.55 kcal mol⁻¹) [2]. The 2-substituted trans isomer thus provides a more homogeneous conformational population, whereas the 3-substituted cis isomer exists as an equilibrating mixture whose composition is strongly solvent-dependent.

Conformational analysis Intramolecular hydrogen bond NMR spectroscopy Molecular switch

Acetylcholinesterase and Nerve Conduction Blockade: Cis–Trans Differentiation of 1,2-Diethylaminocyclohexanol Isomers

Friess et al. (1959) evaluated cis and trans isomers of 1,2-diethylaminocyclohexanol for blockade of acetylcholinesterase (AChE) and conducted impulse in desheathed bullfrog sciatic nerve [1]. The study demonstrated that both the enzyme and nerve preparations differentiate between cis and trans spatial dispositions. As a class, these amino alcohols act as weak-to-moderate esterase inhibitors, with a strength gradation spanning less than one order of magnitude above choline [1]. Critically, the nerve preparation displayed greater stereochemical specificity than the isolated enzyme, with certain isomers exhibiting irreversible blockade—a functional differentiation not predictable from AChE inhibition data alone [1].

Acetylcholinesterase inhibition Local anesthetic activity Neuropharmacology Stereospecificity

pKa Differentiation Relative to Structural Congeners

The predicted pKa of 2-(diethylamino)cyclohexanol is 14.95 ± 0.40, reflecting the basicity of the tertiary amine center embedded in a cyclohexane framework bearing an adjacent hydroxyl group capable of intramolecular hydrogen bonding . By comparison, the simpler analog N,N-diethylcyclohexylamine (lacking the 2-OH group, CAS 91-65-6) has a predicted pKa of 10.69 ± 0.20 [1], a shift of approximately 4.26 log units. This large difference arises because the intramolecular O–H···N hydrogen bond in the trans-2-amino alcohol stabilizes the neutral amine form, reducing its proton affinity relative to a cyclohexylamine lacking this interaction [2].

Protonation state Drug-likeness Ionization Absorption prediction

Validated Application Scenarios for 2-(Diethylamino)cyclohexanol in Research and Industrial Sourcing


Chiral Building Block for trans-2-Dialkylaminocyclohexyl Pharmaceutical Esters and Ethers

The trans-2-(diethylamino)cyclohexanol scaffold serves as the alcohol component for esterification with aromatic acid chlorides, yielding dl-trans-2-diethylaminocyclohexyl esters with potential local anesthetic and spasmolytic activity [6]. This reactivity has been exploited in the synthesis of benzhydryl ethers and p-aminobenzoate esters, structural classes historically investigated as analgesics and antiarrhythmics [4]. The diethylamino substitution provides greater lipophilicity and steric bulk compared to the dimethylamino analog, which can be favorable for modulating ester hydrolysis rates and membrane permeability.

Conformational Probe and pH-Sensitive Molecular Switch Scaffold

trans-2-(Diethylamino)cyclohexanol belongs to a class of 2-aminocyclohexanols that undergo a dramatic conformational flip upon protonation of the amino group, switching from a diequatorial (O–H···N hydrogen-bonded) conformation to a diaxial conformation [6]. This property has been exploited in the design of pH-sensitive liposomes ('fliposomes') for triggered drug release, where the related trans-2-morpholinocyclohexanol lipid conjugate performs an acid-induced conformational flip that disrupts the lipid bilayer and releases cargo [4]. The diethylamino variant offers different pKa and steric tuning relative to the morpholino and dimethylamino versions, enabling rational optimization of the pH response threshold.

Pharmacological Probe for Stereospecific Neuroactivity Studies

The cis/trans isomer pair of 2-(diethylamino)cyclohexanol has been experimentally demonstrated to show differential blockade of conducted nerve impulses in amphibian sciatic nerve, with the nerve preparation exhibiting greater stereochemical discrimination than the isolated acetylcholinesterase enzyme [6]. This makes the compound a useful tool for studying stereospecific ion channel or receptor interactions in neuropharmacology, particularly for teasing apart enzymatic vs. electrophysiological mechanisms of amino alcohol local anesthetics.

Process Chemistry Intermediate for Dicyclomine-Class Antispasmodics

2-(Diethylamino)cyclohexanol is structurally related to 2-(diethylamino)ethanol, which is used in the industrial synthesis of dicyclomine (an anticholinergic antispasmodic) via esterification with 1-cyclohexylcyclohexanecarboxylic acid [6]. The cyclohexanol variant retains the diethylamino pharmacophore on a cyclic scaffold, offering a potential intermediate for next-generation muscarinic receptor ligands with altered conformational constraints and metabolic stability.

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